去铁酮 3-O-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

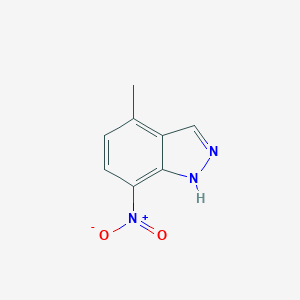

Deferiprone 3-O-beta-D-Glucuronide: is a metabolite of deferiprone, an oral iron chelator used primarily to treat transfusional iron overload in patients with thalassemia syndromes and other anemias . This compound is formed through the glucuronidation of deferiprone, a process that enhances its solubility and facilitates its excretion from the body .

科学研究应用

Chemistry: : Deferiprone 3-O-beta-D-glucuronide is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of deferiprone .

Biology: : In biological research, this compound is used to investigate the role of glucuronidation in drug metabolism and the activity of UDP-glucuronosyltransferase enzymes .

Medicine: : Clinically, deferiprone 3-O-beta-D-glucuronide is significant in understanding the pharmacokinetics and safety profile of deferiprone in patients with iron overload conditions .

Industry: : In the pharmaceutical industry, this compound is used in the development and quality control of deferiprone formulations .

作用机制

Target of Action

Deferiprone 3-O-beta-D-Glucuronide is a metabolite of Deferiprone, an oral iron chelator . The primary target of this compound is ferric ions (iron III) . Iron overload is a common issue in patients with conditions like sickle cell disease and thalassemia syndromes, who undergo repeated blood transfusions . By targeting ferric ions, Deferiprone 3-O-beta-D-Glucuronide helps to reduce the iron burden in these patients .

Mode of Action

Deferiprone 3-O-beta-D-Glucuronide, like its parent compound Deferiprone, acts by binding to ferric ions (iron III) to form a stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for Deferiprone .

Biochemical Pathways

By binding to excess iron in the body, it prevents the harmful effects of iron accumulation, such as damage to the liver, heart, and endocrine organs .

Pharmacokinetics

Deferiprone 3-O-beta-D-Glucuronide is rapidly absorbed and metabolized. Following drug administration, serum levels of Deferiprone and Deferiprone 3-O-beta-D-Glucuronide rise to maximum concentrations at 1.0 and 2.8 hours post-dose, respectively . The half-lives of Deferiprone and Deferiprone 3-O-beta-D-Glucuronide are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as Deferiprone 3-O-beta-D-Glucuronide, with less than 4% excreted unchanged in urine up to 10 hours post-dose .

Result of Action

The primary result of the action of Deferiprone 3-O-beta-D-Glucuronide is the reduction of iron overload in patients with conditions like sickle cell disease and thalassemia syndromes . By chelating excess iron, it helps to prevent the harmful effects of iron accumulation, including damage to vital organs .

生化分析

Biochemical Properties

Deferiprone 3-O-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the detoxification and excretion of deferiprone. This compound interacts with various enzymes, including UDP-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process. The interaction between Deferiprone 3-O-beta-D-Glucuronide and UGTs is essential for converting deferiprone into a more water-soluble form, facilitating its elimination via the kidneys . Additionally, Deferiprone 3-O-beta-D-Glucuronide may interact with transport proteins involved in its cellular uptake and excretion.

Cellular Effects

Deferiprone 3-O-beta-D-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By chelating excess iron, Deferiprone 3-O-beta-D-Glucuronide helps prevent iron-induced oxidative stress and cellular damage. This compound can modulate the expression of genes involved in iron homeostasis and oxidative stress response . Furthermore, Deferiprone 3-O-beta-D-Glucuronide may affect cellular metabolism by altering the availability of iron, a critical cofactor for many metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Deferiprone 3-O-beta-D-Glucuronide involves its ability to bind to ferric ions (iron III) and form a stable complex, which is then excreted in the urine . This iron-chelating activity is crucial for reducing iron overload and preventing iron-mediated cellular damage. Deferiprone 3-O-beta-D-Glucuronide’s interaction with UGTs and transport proteins further facilitates its excretion and enhances its therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deferiprone 3-O-beta-D-Glucuronide can change over time. Studies have shown that this compound is relatively stable, with a half-life of approximately 1.6 hours . Over time, Deferiprone 3-O-beta-D-Glucuronide is metabolized and excreted, with the majority of the administered dose being eliminated within 10 hours post-dose . Long-term studies have indicated that Deferiprone 3-O-beta-D-Glucuronide does not accumulate significantly in tissues, reducing the risk of chronic toxicity.

Dosage Effects in Animal Models

The effects of Deferiprone 3-O-beta-D-Glucuronide vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces iron overload without causing significant adverse effects . At higher doses, Deferiprone 3-O-beta-D-Glucuronide may induce toxic effects, including renal and hepatic toxicity, due to the excessive chelation of essential metals and disruption of metal homeostasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Deferiprone 3-O-beta-D-Glucuronide is primarily involved in the metabolic pathway of deferiprone, where it is formed through the action of UGTs . This glucuronidation process is a key step in the detoxification and excretion of deferiprone. The interaction of Deferiprone 3-O-beta-D-Glucuronide with UGTs and other metabolic enzymes ensures its efficient conversion and elimination from the body.

Transport and Distribution

Deferiprone 3-O-beta-D-Glucuronide is transported and distributed within cells and tissues through various transporters and binding proteins . These transporters facilitate the cellular uptake and excretion of Deferiprone 3-O-beta-D-Glucuronide, ensuring its effective removal from the body. The distribution of Deferiprone 3-O-beta-D-Glucuronide is influenced by its solubility and interaction with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of Deferiprone 3-O-beta-D-Glucuronide is primarily within the cytoplasm, where it interacts with UGTs and other metabolic enzymes . This localization is essential for its role in the glucuronidation process and subsequent excretion. Additionally, Deferiprone 3-O-beta-D-Glucuronide may be transported to other cellular compartments through specific targeting signals and post-translational modifications.

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of deferiprone 3-O-beta-D-glucuronide typically involves the enzymatic glucuronidation of deferiprone. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to deferiprone . The reaction conditions generally include an aqueous buffer system at physiological pH and temperature.

Industrial Production Methods: : Industrial production of deferiprone 3-O-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product .

化学反应分析

Types of Reactions: : Deferiprone 3-O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of deferiprone .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.

Major Products

Hydrolysis: Deferiprone and glucuronic acid.

Conjugation: Deferiprone 3-O-beta-D-glucuronide.

相似化合物的比较

Similar Compounds

Deferiprone: The parent compound, used as an iron chelator.

Deferasirox: Another oral iron chelator used for similar indications.

Deferoxamine: An injectable iron chelator used in acute iron toxicity.

Uniqueness: : Deferiprone 3-O-beta-D-glucuronide is unique in its role as a metabolite that facilitates the excretion of deferiprone. Unlike deferasirox and deferoxamine, which are used directly as chelators, deferiprone 3-O-beta-D-glucuronide represents a crucial step in the metabolic pathway of deferiprone .

属性

CAS 编号 |

141675-48-1 |

|---|---|

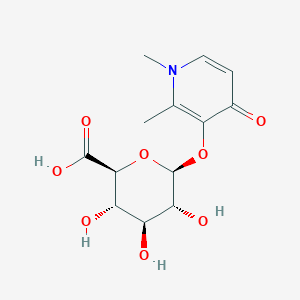

分子式 |

C13H17NO8 |

分子量 |

315.28 g/mol |

IUPAC 名称 |

(3R,4R,5R,6R)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9-,11?,13+/m1/s1 |

InChI 键 |

VOJFZOAEFOZFIL-VLSLFRSYSA-N |

SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

手性 SMILES |

CC1=C(C(=O)C=CN1C)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

规范 SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)